![molecular formula C32H50O13 B12321374 [6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jatamanvaltrate B is a bioactive compound isolated from the roots and rhizomes of Valeriana jatamansi, a medicinal herb traditionally used in Chinese medicine. This compound belongs to the class of iridoid esters and has shown significant pharmacological activities, including cytotoxic and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Jatamanvaltrate B typically involves the extraction of the roots and rhizomes of Valeriana jatamansi using solvents like ethanol. The process includes:
Extraction: The air-dried roots are powdered and extracted with 95% ethanol at room temperature.
Filtration and Concentration: The extract is filtered and concentrated using a rotary evaporator at 45-50°C to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate Jatamanvaltrate B.
Industrial Production Methods
Industrial production of Jatamanvaltrate B follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Jatamanvaltrate B undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Jatamanvaltrate B can lead to the formation of various oxidized derivatives with different pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Jatamanvaltrate B exerts its effects through multiple molecular targets and pathways:
Cell Cycle Arrest: Induces cell cycle arrest in the G0/G1 phase, leading to the inhibition of cell proliferation.
Apoptosis: Promotes apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways.
Autophagy: Induces autophagy, a process of cellular degradation, which contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
Jatamanvaltrate B is unique compared to other similar compounds due to its specific pharmacological activities and molecular structure. Similar compounds include:
Valepotriates: A group of iridoid esters with similar cytotoxic and neuroprotective properties.
Jatamanvaltrate P: Another iridoid ester with potent antitumor activity.
Jatamanvaltrate E and W: Compounds with anti-inflammatory activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C32H50O13 |
|---|---|
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
[6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
InChI |
InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3 |
Clave InChI |
ZWCCPUWSKJGJNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/structure/B12321299.png)
![(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B12321301.png)
![10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12321320.png)
![5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12321326.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)
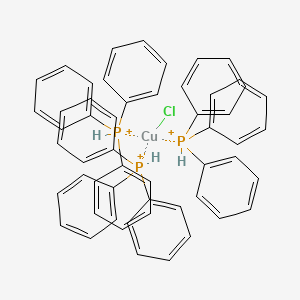

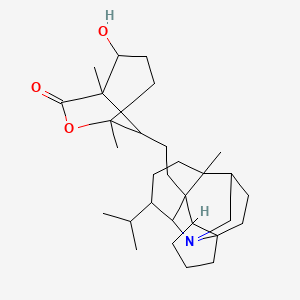
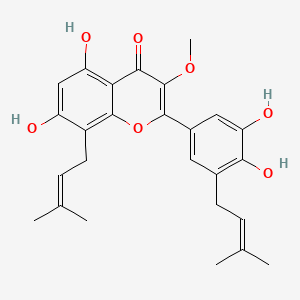
![2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid](/img/structure/B12321370.png)
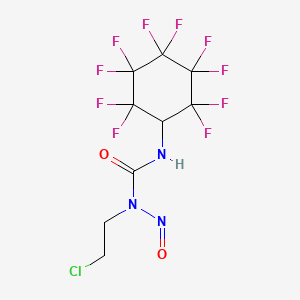
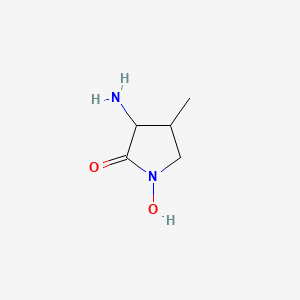
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12321383.png)
